p-Xylene-d10
Overview
Description
p-Xylene-d10, also known as perdeuterated p-xylene, is a deuterated form of p-xylene where all hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, such as its stability and distinct spectroscopic characteristics.
Mechanism of Action
Target of Action
p-Xylene-d10, also known as p-Xylene D10 or (2H10)-p-Xylene, is a deuterated derivative of p-xylene . It is primarily used as an internal standard for GC/MS analysis of volatile organic compounds in the emissions from a landfill . The primary targets of this compound are the volatile organic compounds present in the landfill emissions .
Mode of Action
The mode of action of this compound involves its interaction with volatile organic compounds. As an internal standard in GC/MS analysis, it helps in the accurate measurement and analysis of these compounds . .
Biochemical Pathways
It is known that this compound is useful for the formation of secondary organic aerosol (soa), which is an anthropogenic volatile organic compound (voc) .
Pharmacokinetics
It is known that this compound is a liquid with a density of 0948 g/mL at 25 °C (lit) . It is insoluble in water , which may impact its bioavailability.
Result of Action
Its use as an internal standard in gc/ms analysis helps in the accurate measurement and analysis of volatile organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored below +30°C and in a well-ventilated place . Exposure to heat, hot surfaces, sparks, open flames, and other ignition sources should be avoided .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Xylene-d10 typically involves the deuteration of p-xylene. This can be achieved through catalytic exchange reactions where p-xylene is exposed to deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to ensure complete exchange of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. The process involves the use of high-pressure reactors and efficient catalysts to maximize yield and purity. The deuterated product is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities.
Chemical Reactions Analysis
Types of Reactions
p-Xylene-d10 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
- this compound can be oxidized to form (2H10)-terephthalic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert this compound to (2H10)-p-toluidine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce functional groups into the aromatic ring of this compound. For example, nitration with nitric acid and sulfuric acid can produce (2H10)-nitro-p-xylene.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; high temperature and acidic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nitric acid, sulfuric acid; controlled temperature and concentration.
Major Products
Oxidation: (2H10)-terephthalic acid
Reduction: (2H10)-p-toluidine
Substitution: (2H10)-nitro-p-xylene
Scientific Research Applications
p-Xylene-d10 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and a standard in nuclear magnetic resonance (NMR) spectroscopy due to its distinct deuterium signals.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated polymers and materials for specialized applications.
Comparison with Similar Compounds
Similar Compounds
p-Xylene: The non-deuterated form of p-Xylene-d10, commonly used in the production of terephthalic acid and dimethyl terephthalate.
o-Xylene and m-Xylene: Isomers of p-xylene with different positions of the methyl groups on the benzene ring.
Deuterated Benzene (C6D6): Another deuterated aromatic compound used in NMR spectroscopy.
Uniqueness
This compound is unique due to its complete deuteration, which provides distinct spectroscopic properties that are valuable in research applications. Its stability and similarity to p-xylene make it an ideal compound for studies requiring deuterium labeling.
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(trideuteriomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLKBWYHVLBVBO-ZGYYUIRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194021 | |
Record name | (2H10)-p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-88-1 | |
Record name | 3,6-Di(methyl-d3)benzene-1,2,4,5-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41051-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H10)-p-Xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H10)-p-Xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H10)-p-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.158 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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